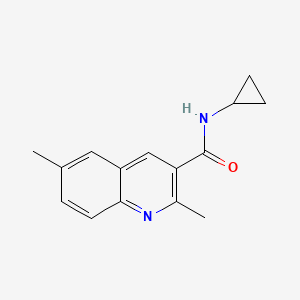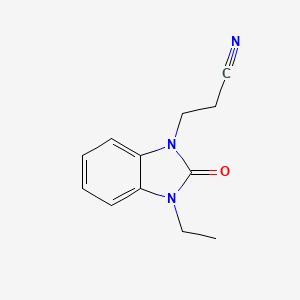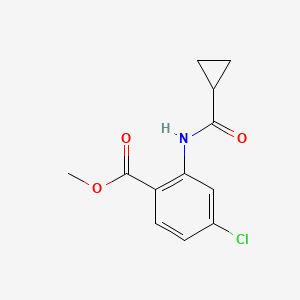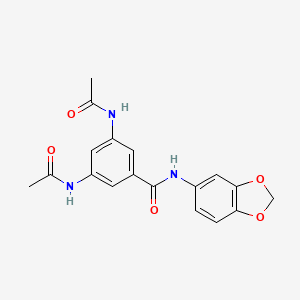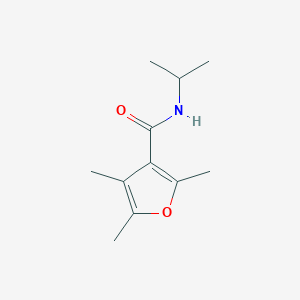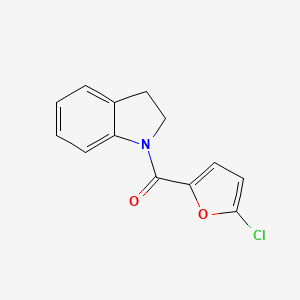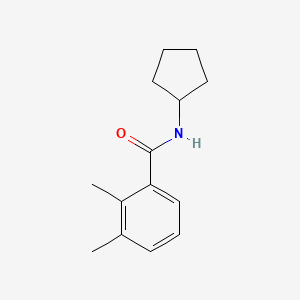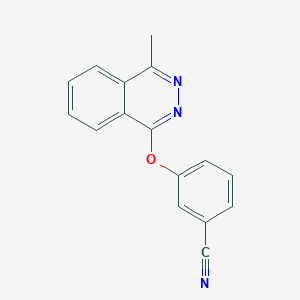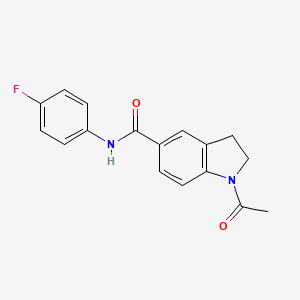
1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FLI-06, and it belongs to the indole family of compounds.
作用机制
FLI-06 exerts its effects by inhibiting the activity of β-catenin, a key protein in the Wnt signaling pathway. β-catenin plays a critical role in the regulation of cell proliferation, differentiation, and survival. In the absence of Wnt signaling, β-catenin is targeted for degradation by a complex of proteins that includes Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase-3β (GSK-3β). However, in the presence of Wnt signaling, β-catenin is stabilized and translocated to the nucleus, where it activates the transcription of target genes.
FLI-06 inhibits the activity of β-catenin by binding to the Axin protein and promoting the formation of a complex that includes β-catenin, Axin, and APC. This complex leads to the degradation of β-catenin and the inhibition of Wnt signaling.
Biochemical and Physiological Effects:
FLI-06 has been shown to have a variety of biochemical and physiological effects. In cancer cells, FLI-06 inhibits cell proliferation and induces apoptosis. In neuronal cells, FLI-06 protects against oxidative stress and apoptosis. Inflammatory cells, FLI-06 inhibits the production of pro-inflammatory cytokines and reduces inflammation.
实验室实验的优点和局限性
One of the advantages of FLI-06 is its specificity for the Wnt signaling pathway. This specificity allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases.
One limitation of FLI-06 is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments. Another limitation is its potential toxicity, which requires careful dosing and monitoring.
未来方向
There are several future directions for the study of FLI-06. One direction is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another direction is the investigation of the potential therapeutic applications of FLI-06 in cancer, neurodegenerative diseases, and inflammation. Additionally, the mechanisms of action of FLI-06 in different cell types and signaling pathways can be further explored to better understand its effects. Finally, the optimization of the synthesis method for FLI-06 can lead to more efficient and cost-effective production of this compound.
合成方法
The synthesis of FLI-06 involves the reaction between 4-fluoroaniline and 2,3-dihydroindole-5-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N-methylmorpholine (NMM). The resulting product is then acetylated using acetic anhydride to obtain 1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide.
科学研究应用
FLI-06 has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation. In cancer research, FLI-06 has been shown to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. This pathway plays a critical role in the development and progression of cancer, and FLI-06 has been shown to inhibit the activity of β-catenin, a key protein in the Wnt pathway.
In neurodegenerative diseases, FLI-06 has been shown to protect neurons from oxidative stress and apoptosis. It has been suggested that FLI-06 may have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Inflammation is a complex biological process that plays a critical role in the immune response. FLI-06 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that FLI-06 may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-9-8-12-10-13(2-7-16(12)20)17(22)19-15-5-3-14(18)4-6-15/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULBYXDUUKMEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)
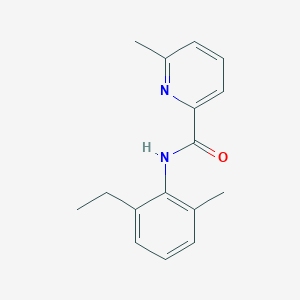
![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)
